structural characterization of 3-methylthiophene-2-carboxaldehyde oxime
structural characterization of 3-methylthiophene-2-carboxaldehyde oxime
An In-depth Technical Guide to the Structural Characterization of 3-Methylthiophene-2-carboxaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylthiophene-2-carboxaldehyde oxime is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any molecule destined for advanced applications, a thorough and unambiguous determination of its structure is paramount. This guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of this compound, with a particular focus on addressing the key challenge of E/Z isomerism inherent to the oxime functional group. The spatial arrangement of the hydroxyl group relative to the thiophene ring can significantly influence the molecule's chemical reactivity, biological activity, and material properties. Therefore, a multi-faceted analytical approach is not just recommended, but essential for robust characterization.
Synthesis and E/Z Isomerism
The synthesis of 3-methylthiophene-2-carboxaldehyde oxime is typically achieved through the condensation of 3-methylthiophene-2-carboxaldehyde with hydroxylamine.[1][2] The reaction generally yields a mixture of E and Z isomers, the ratio of which can be influenced by reaction conditions such as temperature, solvent, and pH.
The E isomer is often the thermodynamically more stable product and may be favored under acidic conditions which can facilitate the equilibration of the Z isomer to the E form.[3] The unambiguous characterization of these two isomers is a central theme of this guide.
Experimental Protocol: Synthesis of 3-Methylthiophene-2-carboxaldehyde Oxime
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene-2-carboxaldehyde (1.0 eq)[4] and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
-
Reaction Conditions: Heat the solution at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of E and Z isomers, can be further purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 3-methylthiophene-2-carboxaldehyde oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. For 3-methylthiophene-2-carboxaldehyde oxime, both ¹H and ¹³C NMR are indispensable for distinguishing between the E and Z isomers.
The chemical shift of the oxime proton (-NOH) and the azomethine proton (-CH=N) are particularly sensitive to the stereochemistry around the C=N double bond. In many cases, the hydroxyl proton of the Z isomer may be deshielded due to its proximity to the thiophene ring.
Predicted ¹H and ¹³C NMR Data
The following table outlines the predicted chemical shifts for the E and Z isomers based on data from similar thiophene and oxime compounds.[5][6][7] Actual values may vary depending on the solvent and concentration.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| E Isomer | Z Isomer | |
| -CH₃ | ~2.3 | ~2.2 |
| Thiophene H4 | ~7.0 | ~6.9 |
| Thiophene H5 | ~7.4 | ~7.3 |
| -CH=N | ~8.2 | ~7.6 |
| -NOH | ~10.5 | ~11.5 |
| Thiophene C2 | - | - |
| Thiophene C3 | - | - |
| Thiophene C4 | - | - |
| Thiophene C5 | - | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified oxime sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Additionally, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confirm proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Expected Mass Spectrometry Data
The primary ion observed in the mass spectrum will be the molecular ion [M]⁺. Common fragmentation pathways may involve the loss of the hydroxyl group, the methyl group, or cleavage of the thiophene ring.
| Ion | Predicted m/z | Description |
| [M]⁺ | 141.0300 | Molecular Ion (for C₆H₇NOS) |
| [M-OH]⁺ | 124.0272 | Loss of a hydroxyl radical |
| [M-CH₃]⁺ | 126.0143 | Loss of a methyl radical |
| [C₅H₄S]⁺ | 96.0088 | Thiophene fragment |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Injection: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the E and Z isomers if they have different boiling points.
-
Ionization: Use a standard ionization technique such as electron ionization (EI) to generate charged fragments.
-
Detection: Analyze the resulting ions with a mass analyzer to obtain the mass spectrum.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structure, including the absolute stereochemistry of the E and Z isomers.[8] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[9][10]
Hypothetical Crystal Data
Obtaining single crystals suitable for X-ray diffraction can be challenging. The following table presents hypothetical but realistic crystallographic data for one of the isomers, based on similar thiophene derivatives.[11][12]
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| V (ų) | ~820 |
| Z | 4 |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the separated isomers by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will reveal the precise three-dimensional arrangement of the atoms.
Caption: Workflow for X-ray crystallography analysis.
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-methylthiophene-2-carboxaldehyde oxime, key absorptions will correspond to the O-H, C=N, and various thiophene ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the thiophene ring and the oxime moiety will give rise to characteristic absorption bands in the UV-Vis spectrum.
Expected Spectroscopic Data
| Technique | Expected Absorption | Functional Group/Transition |
| IR (cm⁻¹) | ~3300-3100 (broad) | O-H stretch |
| ~1650 | C=N stretch | |
| ~1500-1400 | Thiophene C=C stretch[13][14] | |
| ~850-700 | Thiophene C-H out-of-plane bend[14] | |
| UV-Vis (nm) | ~250-350 | π → π* transitions |
Experimental Protocols
-
IR Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in solution.[15]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is obtained by dissolving the sample in a suitable solvent (e.g., ethanol or acetonitrile) and recording the absorbance over a range of wavelengths using a UV-Vis spectrophotometer.[15]
Computational Modeling
In conjunction with experimental data, computational chemistry methods like Density Functional Theory (DFT) can be employed to predict the structures, relative energies, and spectroscopic properties of the E and Z isomers.[8][16][17] These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the factors governing isomer stability.
Conclusion
The requires a synergistic approach that combines multiple analytical techniques. While synthesis provides the material, it is the collective evidence from NMR, mass spectrometry, X-ray crystallography, and other spectroscopic methods that ultimately leads to an unambiguous structural assignment and the crucial differentiation of its E and Z isomers. This comprehensive characterization is a non-negotiable prerequisite for any further investigation into the chemical, biological, or material properties of this compound.
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